molecular formula C9H14N4O2S2 B12229705 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide

Cat. No.: B12229705
M. Wt: 274.4 g/mol
InChI Key: NHQNBQMXWWOQDC-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole with azetidine and cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can bind to DNA and interfere with the replication process, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole derivative with antimicrobial properties.

    5-Methyl-1,3,4-thiadiazole-2-amine: Known for its anticancer activity.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide: Studied for its potential antiviral activity.

Uniqueness

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of a thiadiazole ring with an azetidine and cyclopropanesulfonamide moiety. This unique structure imparts specific biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H14N4O2S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C9H14N4O2S2/c1-6-10-11-9(16-6)13-4-7(5-13)12-17(14,15)8-2-3-8/h7-8,12H,2-5H2,1H3

InChI Key

NHQNBQMXWWOQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)C3CC3

Origin of Product

United States

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